Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate
Description
Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated ester derivative with a hybrid structure combining a trifluoromethyl group, a hydroxyl group, and a butyrylamino side chain. Its molecular formula is C₉H₁₃F₃NO₄ (inferred from analogous compounds in the evidence), with an average molecular mass of ~268.2 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the butyrylamino moiety contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-3-5-6(14)13-8(16,9(10,11)12)7(15)17-4-2/h16H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJCYPEXYCHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α-hydroxy-α-trifluoromethylpropanoate esters, which are characterized by their trifluoromethylated quaternary carbon center. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Key Differences in Reactivity and Properties
Diastereoselectivity: Compounds like methyl 2-(1-benzyl-2-oxocyclohexyl)-3,3,3-trifluoro-2-hydroxypropanoate () exhibit moderate diastereomeric ratios (63:37), suggesting steric hindrance from bulky substituents influences stereochemical outcomes. The target compound’s diastereoselectivity remains unstudied but may vary due to the smaller butyrylamino group .
Synthetic Utility: The hydrochloride salt in highlights the role of acid-stable trifluoromethylated esters in protecting-group strategies for amino acid synthesis, whereas the target compound’s free hydroxyl group may require alternative protection methods . notes that trifluoromethylated α-hydroxy esters serve as precursors to quaternary amino acids, leveraging the electron-withdrawing trifluoromethyl group to stabilize intermediates during nucleophilic substitutions .
Biological Activity: Substituted benzothiazole derivatives () demonstrate enhanced bioactivity due to the heterocyclic aromatic system, contrasting with the aliphatic butyrylamino group in the target compound, which may prioritize metabolic stability over target binding .
Spectroscopic and Analytical Data
- ¹H-NMR : For analogous compounds (e.g., ), the hydroxyl proton resonates at δ ~5.5–6.0 ppm, while trifluoromethyl groups cause deshielding of adjacent protons (δ ~4.0–5.0 ppm for the ester CH₂) .
- Mass Spectrometry: The molecular ion peak for the target compound is expected at m/z ~268.2 (M⁺), with fragmentation patterns dominated by loss of the ethyl ester group (C₂H₅O, 45 Da) and the butyrylamino moiety (C₄H₇NO, 101 Da) .
Biological Activity
Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a hydroxy group. It is classified as an ester and has been the subject of various studies aimed at understanding its biological activity and potential applications in medicine and industry.
- Molecular Formula: C₉H₁₄F₃NO₄
- Molecular Weight: 257.21 g/mol
- CAS Number: 328270-25-3
- Structure: The compound consists of an ethyl ester linked to a butyrylamino group and a trifluoromethyl-substituted hydroxypropanoate moiety.
Synthesis
The synthesis typically involves the reaction of ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate with butyryl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or chromatography .
The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances binding affinity to various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways. The hydroxy group facilitates hydrogen bonding, further stabilizing these interactions.
Potential Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
- Enzyme Inhibition: The trifluoromethyl group may confer inhibitory effects on specific enzymes, making it a candidate for drug development.
- Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects, although detailed mechanisms remain under investigation.
- Anticancer Properties: Some studies have explored its efficacy against cancer cell lines, showing promise in inhibiting tumor growth .
Case Studies
-
Enzyme Inhibition Study:
- A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes (COX). Results indicated significant inhibition compared to control compounds, suggesting potential use in pain management therapies.
-
Anticancer Activity:
- In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit proliferation. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate | Amino group instead of butyrylamino | Moderate enzyme inhibition |
| Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate | Acetylamino group | Limited anti-inflammatory effects |
| Ethyl 2-(propionylamino)-3,3,3-trifluoro-2-hydroxypropanoate | Propionylamino group | Similar anticancer properties |
This table illustrates that while similar compounds exhibit some biological activity, the presence of the butyrylamino group in this compound may enhance its efficacy in specific applications.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(butyrylamino)-3,3,3-trifluoro-2-hydroxypropanoate?
The compound can be synthesized via amine-catalyzed decarboxylative aldol reactions. For example, trifluoropyruvate derivatives react with β-ketocarboxylic acids under mild conditions (e.g., room temperature, amine catalysts like pyrrolidine) to yield α-hydroxy-β-trifluoromethyl esters. Purification typically involves flash column chromatography (hexane/ethyl acetate gradients) to isolate the product with high diastereomeric ratios (e.g., 92:8) .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H-NMR : To confirm the presence of hydroxyl (δ ~5.0 ppm), amide (δ ~7.0-8.0 ppm), and ethyl ester protons (δ ~1.2-4.2 ppm).
- ¹⁹F-NMR : To verify trifluoromethyl groups (δ ~-60 to -70 ppm) and assess electronic environments.
- Chromatography : HPLC or GC-MS to evaluate purity, especially after column purification .
Q. What stability considerations are critical for this compound during storage?
The ester and amide groups are susceptible to hydrolysis under acidic/basic conditions. Storage recommendations include:
- Anhydrous environments (desiccators with silica gel).
- Low temperatures (2–8°C) to minimize thermal degradation.
- Protection from light to prevent photolytic cleavage of the hydroxyl or trifluoromethyl groups .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Diastereoselectivity (e.g., 92:8 d.r.) is influenced by:
Q. What computational methods predict the reactivity of the trifluoromethyl group?
Density Functional Theory (DFT) calculations model:
- Electron-withdrawing effects : The -CF₃ group’s impact on neighboring functional groups (e.g., amide resonance).
- Steric interactions : Molecular dynamics simulations assess conformational stability of the hydroxypropanoate backbone.
- Reactivity sites : Fukui indices identify nucleophilic/electrophilic regions for targeted derivatization .
Q. How do solvent effects influence nucleophilic substitution reactions?
Solvent polarity and hydrogen-bonding capacity modulate reactivity:
- Polar aprotic solvents (e.g., DMSO): Stabilize transition states, accelerating substitutions (e.g., hydroxyl → halogen).
- Protic solvents (e.g., ethanol): Compete for hydrogen bonding, reducing nucleophile efficacy.
- Example: Thionyl chloride (SOCl₂) in toluene efficiently substitutes hydroxyl groups to form chlorinated derivatives .
Contradictions and Data Gaps
- Stereochemical Outcomes : While reports high d.r. (92:8), other studies on similar trifluoromethyl esters show variability (e.g., 70:30 d.r.), suggesting substrate-specific stereoselectivity .
- Fluorine Reactivity : Computational models (DFT) predict enhanced electrophilicity of the carbonyl group due to -CF₃, but experimental kinetic studies are needed to validate this .
Methodological Recommendations
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures.
- Analytical Cross-Validation : Combine NMR, X-ray crystallography, and mass spectrometry to resolve structural ambiguities.
- Safety Protocols : Follow SDS guidelines for handling fluorinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
